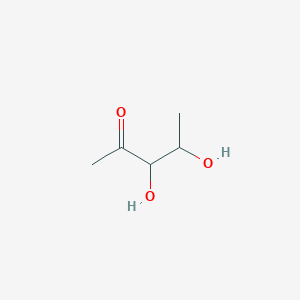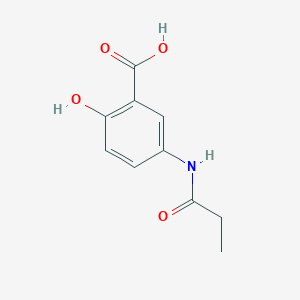
2-Hydroxy-5-propanamidobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-propanamidobenzoic acid is a derivative of hydroxybenzoic acid, a class of compounds known for their diverse biological activities and applications in various fields. This compound features a hydroxyl group and a propanamide group attached to a benzoic acid core, making it a versatile molecule in both synthetic and applied chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-propanamidobenzoic acid typically involves the functionalization of hydroxybenzoic acid derivatives. One common method is the Kolbe-Schmitt reaction, which involves the carboxylation of phenol derivatives under high temperature and pressure conditions . Another approach includes the amidation of 2-hydroxy-5-carboxybenzoic acid with propanamide under suitable catalytic conditions.
Industrial Production Methods: Industrial production often employs catalytic carriers and solid alkali to enhance yield and efficiency. For instance, using catalytic carriers like NaCl or KCl and solid alkali such as Na₂CO₃ or K₂CO₃ can improve the heat transfer effect, reduce energy consumption, and increase yield .
化学反应分析
Types of Reactions: 2-Hydroxy-5-propanamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic or basic conditions.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
2-Hydroxy-5-propanamidobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of 2-Hydroxy-5-propanamidobenzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB.
Antimicrobial Activity: It disrupts microbial cell walls and interferes with essential enzymatic processes.
相似化合物的比较
Salicylic Acid: Known for its anti-inflammatory and keratolytic properties.
p-Hydroxybenzoic Acid: Used as a preservative and in the synthesis of parabens.
Protocatechuic Acid: Exhibits antioxidant and anti-inflammatory activities.
Uniqueness: 2-Hydroxy-5-propanamidobenzoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its propanamide group enhances its solubility and bioavailability compared to other hydroxybenzoic acids.
属性
IUPAC Name |
2-hydroxy-5-(propanoylamino)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-2-9(13)11-6-3-4-8(12)7(5-6)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIMCNDDLFCXFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588219 |
Source


|
| Record name | 2-Hydroxy-5-propanamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93968-80-0 |
Source


|
| Record name | 2-Hydroxy-5-[(1-oxopropyl)amino]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93968-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-propanamidobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
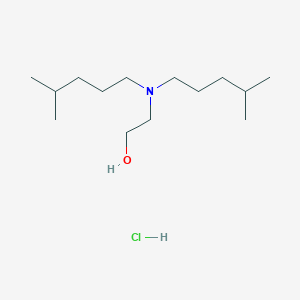
![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)

![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)
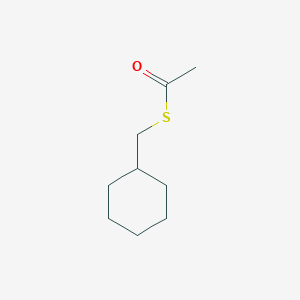
![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)

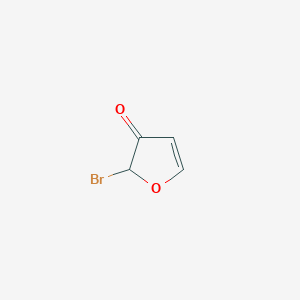
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)
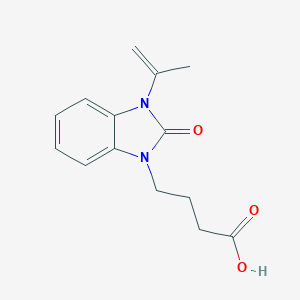

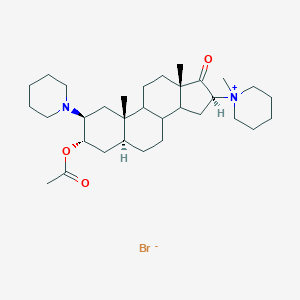
![N-[(1R,2R)-2-[[(1R)-1-(1-Naphthyl)ethyl]amino]cyclohexyl]-4-nitrobenzenesulfonamide](/img/structure/B27559.png)
